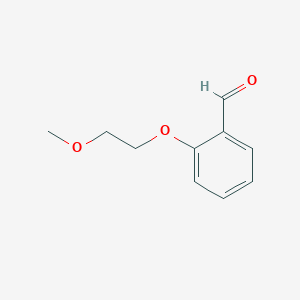

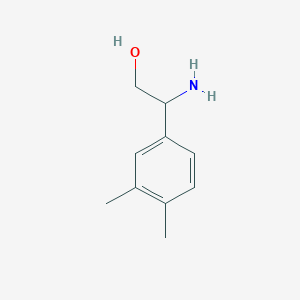

![molecular formula C9H14N2O B113334 2-[(2-Amino-4-methylphenyl)amino]ethanol CAS No. 949159-37-9](/img/structure/B113334.png)

2-[(2-Amino-4-methylphenyl)amino]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

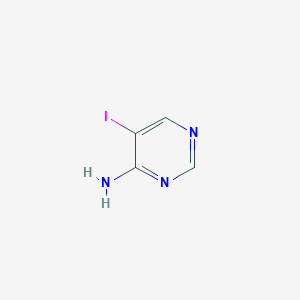

“2-[(2-Amino-4-methylphenyl)amino]ethanol” is a chemical compound with the molecular formula C9H13NO . It’s also known by other names such as “2-[(4-Methylphenyl)amino]ethanol”, “Ethanol, 2-[(4-methylphenyl)amino]-”, and "N,N-(2-Hydroxyethyl)-p-toluidine" .

Molecular Structure Analysis

The molecular structure of “2-[(2-Amino-4-methylphenyl)amino]ethanol” consists of 9 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The exact mass is 151.099716 Da and the average mass is 151.206 Da .Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 287.0±0.0 °C at 760 mmHg, and a flash point of 140.5±11.0 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . The polar surface area is 32 Å2 .Applications De Recherche Scientifique

Ethanol's Role in Ion Channels and Neurotransmission

Ethanol influences the function of various ion channels and neurotransmitter systems, affecting cellular signaling and neurological functions. Studies have demonstrated ethanol's action on ligand-gated ion channels, such as GABA-A and NMDA receptors, which play significant roles in the nervous system's response to ethanol. Understanding these interactions is crucial for comprehending ethanol's broader physiological and neuropharmacological effects, including its impact on receptor desensitization and modulation of neurotransmission (Dopico & Lovinger, 2009).

Ethanol and Hydrogen Production

Research into bio-ethanol reforming for hydrogen production has identified it as a promising method for generating renewable energy. Catalysts such as Rh and Ni play a crucial role in this process, impacting hydrogen yield and long-term catalyst stability. Understanding the interaction between ethanol and these catalysts can improve efficiency and sustainability in renewable energy production (Ni, Leung, & Leung, 2007).

Ethanol's Environmental Impacts

The transport and fate of ethanol in groundwater, particularly when contaminated by gasohol, have been extensively studied. Research has shown that ethanol can affect the transport and biodegradation of BTEX compounds in the subsurface, which has significant implications for environmental pollution and remediation strategies (Powers et al., 2001).

Ethanol in Biochemical Production

Chain elongation processes using ethanol as an electron donor in reactor microbiomes have been explored for producing medium-chain carboxylates, such as n-caproate and n-caprylate. This research highlights the potential of using ethanol in biotechnological applications to convert organic waste into valuable biochemicals, leveraging the efficiency of anaerobic fermentation (Angenent et al., 2016).

Ethanol's Effects on Engine Performance

Studies on ethanol-diesel fuel blends have reviewed ethanol's potential to reduce particulate emissions in compression-ignition engines. These investigations focus on the properties of ethanol blended with diesel, including stability, viscosity, and lubricity, and their impact on engine performance, emissions, and materials compatibility. Such research underscores ethanol's role in developing alternative and more environmentally friendly fuel options (Hansen, Zhang, & Lyne, 2005).

Propriétés

IUPAC Name |

2-(2-amino-4-methylanilino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-7-2-3-9(8(10)6-7)11-4-5-12/h2-3,6,11-12H,4-5,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQWZYXUFJKZSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NCCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Amino-4-methylphenyl)amino]ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

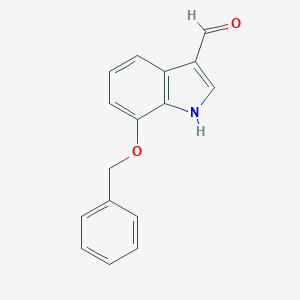

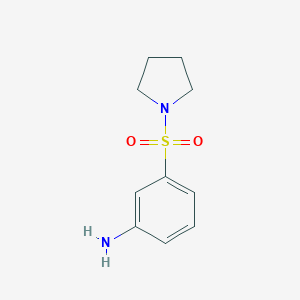

![4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B113255.png)

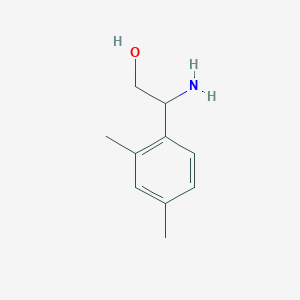

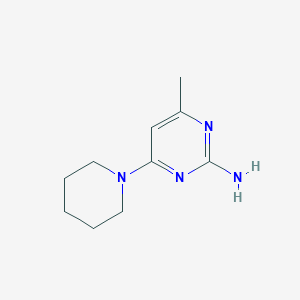

![4-[(Azepan-1-yl)carbonyl]benzylamine](/img/structure/B113286.png)

![1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B113287.png)